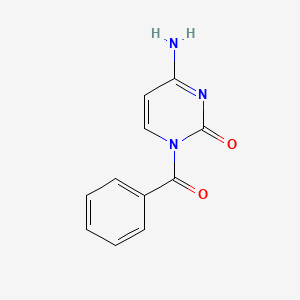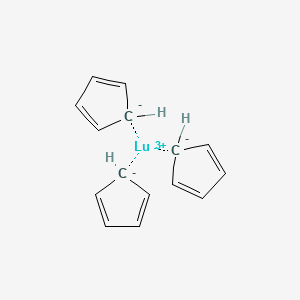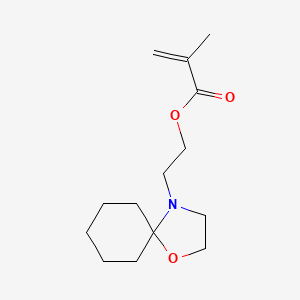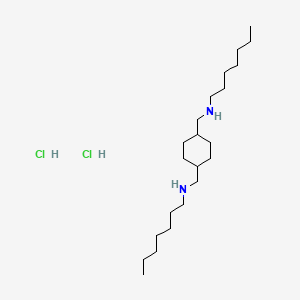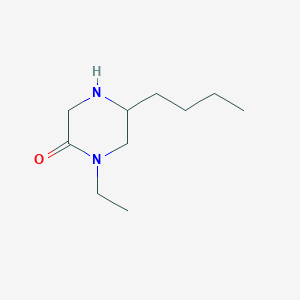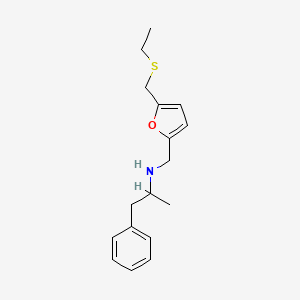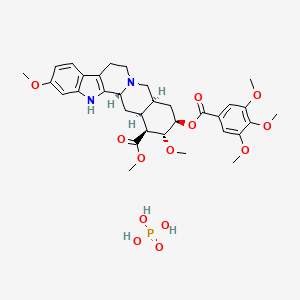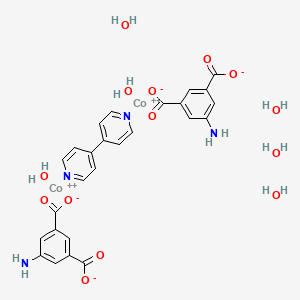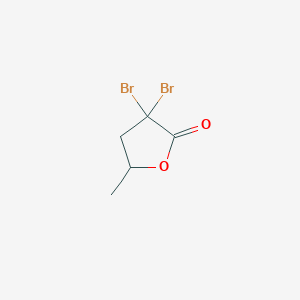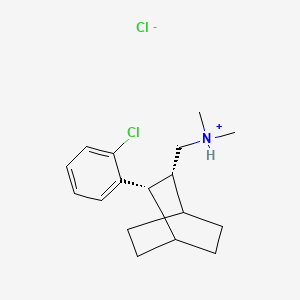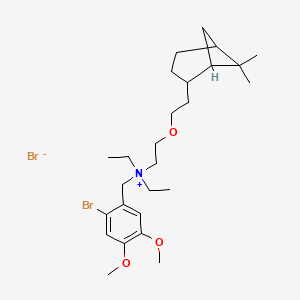
Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide is a chemical compound with the molecular formula C26H41Br2NO4. It is known for its applications in medicinal chemistry, particularly as a spasmolytic agent. This compound is also referred to as pinaverium bromide and is used to treat gastrointestinal disorders such as irritable bowel syndrome (IBS) due to its ability to block calcium channels in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide involves several steps. The starting material, 2-bromo-4,5-dimethoxybenzyl chloride, undergoes a nucleophilic substitution reaction with diethylamine to form the intermediate compound. This intermediate is then reacted with 2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as sodium hydroxide for nucleophilic substitution and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while hydrolysis can produce the corresponding alcohol and amine .
Scientific Research Applications
Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on calcium channels in cellular models.
Medicine: Used as a therapeutic agent for treating gastrointestinal disorders such as IBS.
Industry: Employed in the production of pharmaceuticals and as a research chemical in drug development.
Mechanism of Action
The compound exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the gastrointestinal tract. This inhibition prevents calcium ion influx, leading to muscle relaxation and alleviation of symptoms such as pain and diarrhea associated with IBS. The molecular targets include the voltage-dependent calcium channels, and the pathways involved are related to calcium signaling and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another calcium channel blocker used to treat cardiovascular conditions.
Dicyclomine: An antispasmodic agent used for gastrointestinal disorders.
Hyoscine: A muscarinic antagonist used to treat motion sickness and gastrointestinal spasms.
Uniqueness
Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide is unique due to its selectivity for the gastrointestinal tract, providing effective relief for IBS symptoms with minimal systemic side effects. Its dual action as a calcium channel blocker and spasmolytic agent makes it particularly valuable in treating gastrointestinal disorders .
Properties
CAS No. |
35690-02-9 |
|---|---|
Molecular Formula |
C26H43Br2NO3 |
Molecular Weight |
577.4 g/mol |
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)methyl-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]-diethylazanium;bromide |
InChI |
InChI=1S/C26H43BrNO3.BrH/c1-7-28(8-2,18-20-15-24(29-5)25(30-6)17-23(20)27)12-14-31-13-11-19-9-10-21-16-22(19)26(21,3)4;/h15,17,19,21-22H,7-14,16,18H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
FPKATRSBAJEXMW-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CCOCCC1CCC2CC1C2(C)C)CC3=CC(=C(C=C3Br)OC)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


